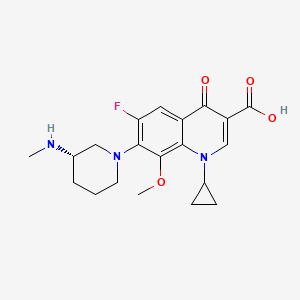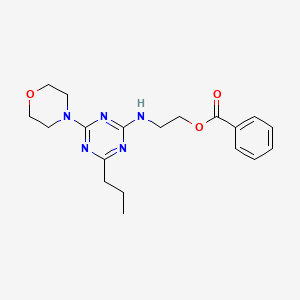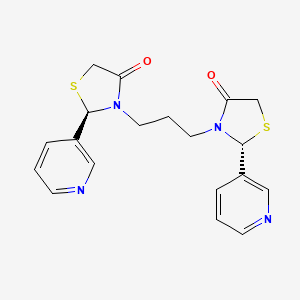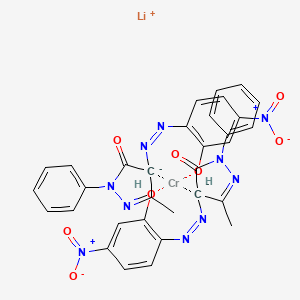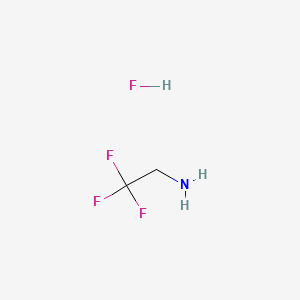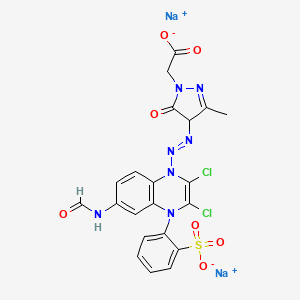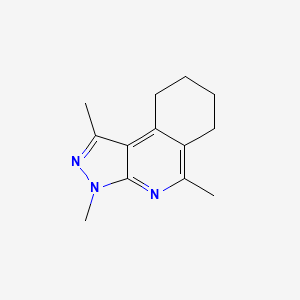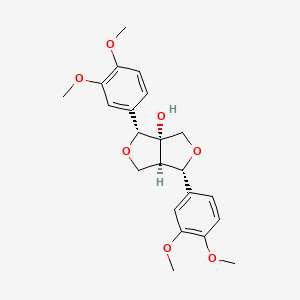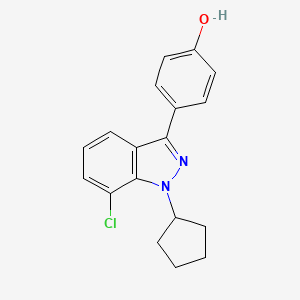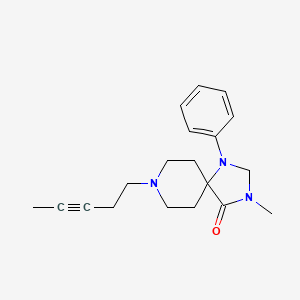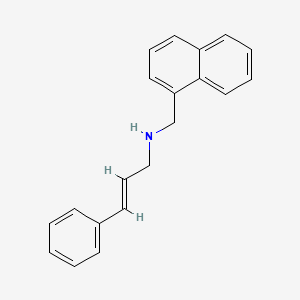
Demethylnaftifine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethylnaftifine is a synthetic compound with the molecular formula C20H19N. It is structurally related to naftifine, an antifungal agent used to treat infections caused by dermatophytes. This compound is an allylamine derivative and is known for its broad-spectrum antifungal properties .
Méthodes De Préparation
The synthesis of demethylnaftifine involves several steps, typically starting with the preparation of key intermediates such as γ-aminoalcohols. These intermediates are obtained through Mannich-type reactions, which involve the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde. The γ-aminoalcohols are then dehydrated using Brønsted acids like sulfuric acid or hydrochloric acid, or Lewis acids like aluminum chloride, to yield this compound .
Analyse Des Réactions Chimiques
Demethylnaftifine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its reduced forms using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Applications De Recherche Scientifique
Demethylnaftifine has several scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of allylamine derivatives.
Biology: this compound is studied for its antifungal properties and its potential use in treating fungal infections.
Medicine: Research is ongoing to explore its efficacy and safety as an antifungal agent in clinical settings.
Industry: This compound is used in the development of antifungal coatings and materials .
Mécanisme D'action
The mechanism of action of demethylnaftifine involves the inhibition of the enzyme squalene epoxidase. This enzyme is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting squalene epoxidase, this compound disrupts the production of ergosterol, leading to an accumulation of squalene and a decrease in ergosterol levels. This disruption compromises the integrity of the fungal cell membrane, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Demethylnaftifine is similar to other allylamine antifungal agents such as naftifine and terbinafine. it has unique properties that distinguish it from these compounds:
Naftifine: Like this compound, naftifine inhibits squalene epoxidase but has a different molecular structure and pharmacokinetic profile.
Terbinafine: Terbinafine is another allylamine antifungal agent with a similar mechanism of action but differs in its potency and spectrum of activity.
Uniqueness: This compound’s unique structural features and reactivity make it a valuable compound for research and potential therapeutic applications
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and mechanism of action make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
92610-10-1 |
|---|---|
Formule moléculaire |
C20H19N |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
(E)-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C20H19N/c1-2-8-17(9-3-1)10-7-15-21-16-19-13-6-12-18-11-4-5-14-20(18)19/h1-14,21H,15-16H2/b10-7+ |
Clé InChI |
PTXOLNZXEQZRLK-JXMROGBWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/CNCC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)C=CCNCC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


